molecular formula C18H19IO B1321346 2-Iodo-4'-n-pentylbenzophenone CAS No. 64358-28-7

2-Iodo-4'-n-pentylbenzophenone

Cat. No. B1321346
CAS RN: 64358-28-7
M. Wt: 378.2 g/mol
InChI Key: OJWHCVHKKDVTIM-UHFFFAOYSA-N
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Description

2-Iodo-4'-n-pentylbenzophenone is a chemical compound that is part of the benzophenone family. It is an organic compound with a molecular formula of C17H17IO. As a benzophenone, it is a colorless, crystalline solid that is soluble in organic solvents. It is used in a variety of scientific research applications, such as as a reagent in organic synthesis, as an intermediate in drug synthesis, and as a fluorescent label.

Scientific Research Applications

Applications in Synthetic Chemistry

2-Iodo-4'-n-pentylbenzophenone and its derivatives find extensive applications in synthetic chemistry. The synthesis of highly functionalized 2,3-dihydroselenophenes from homopropargyl selenides through electrophilic cyclization, where iodine compounds like I(2) are employed, demonstrates the utility of iodine derivatives in facilitating ring closure reactions and obtaining cyclized products in high yields (Schumacher et al., 2010). Furthermore, the conversion of building blocks like 2-(diphenylphosphanyl)phenyl 4-stannylbenzoate into 4-iodobenzoate for labeling biologically active molecules through the traceless Staudinger ligation showcases the role of iodine compounds in bioconjugation and labeling techniques (Mamat & Köckerling, 2014).

Applications in Material Science

Iodine derivatives are crucial in the synthesis of materials with specific properties. For instance, a homologous series of 4-(4-alkylphenylazo)phenols was prepared using Negishi coupling, where compounds like 4-(4-iodophenylazo)phenol play a significant role. These compounds are crucial for the synthesis of materials with enantiotropic nematic phases, underlining their importance in the field of liquid crystal technology (Johnson, Ringstrand & Kaszyński, 2009).

Applications in Catalysis and Chemical Transformations

The role of iodine compounds in catalysis and various chemical transformations is well-documented. The synthesis of carbazomycin B, where iodination plays a pivotal role, highlights the significance of iodine compounds in complex organic syntheses and transformations (Crich & Rumthao, 2004). Moreover, the chemistry of polyvalent iodine has seen extensive use in organic synthesis, particularly as reagents for various selective oxidative transformations, demonstrating the versatility of iodine compounds in chemical synthesis (Zhdankin & Stang, 2008).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of other complex molecules .

Mode of Action

The mode of action of 2-Iodo-4’-n-pentylbenzophenone involves its use as a building block in the synthesis of more complex molecules. It is used in reactions such as bromination, benzyl protection, and halogen exchange reactions . These reactions are essential in the creation of new compounds with potential applications in various fields.

Biochemical Pathways

Its role in the synthesis of complex molecules suggests that it could potentially influence a variety of biochemical pathways depending on the final compounds it helps to create .

Pharmacokinetics

Its physical properties such as boiling point (4524±380 °C) and density (1390±006 g/cm3) have been predicted . These properties can influence its behavior in biological systems and its bioavailability.

Result of Action

The molecular and cellular effects of 2-Iodo-4’-n-pentylbenzophenone’s action are largely dependent on the final compounds it helps to synthesize. As a building block in the synthesis of complex molecules, its effects can vary widely .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4’-n-pentylbenzophenone. For instance, the effects of solvents and ligands in halogen exchange reactions involving this compound have been studied in detail . Additionally, temperature and pressure conditions can affect its reactivity and the yield of the reactions it participates in .

properties

IUPAC Name

(2-iodophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWHCVHKKDVTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612485
Record name (2-Iodophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64358-28-7
Record name (2-Iodophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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